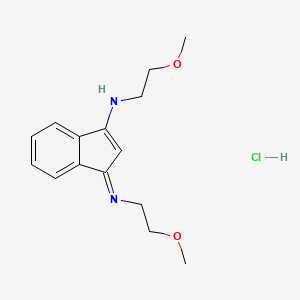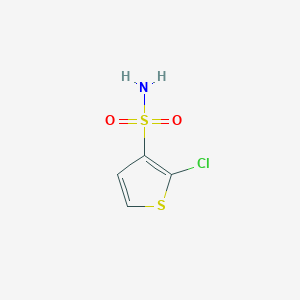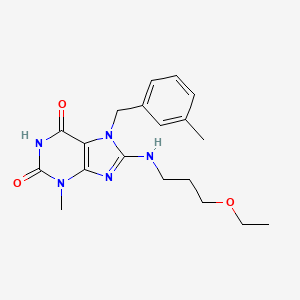
N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride (MEI-HCl) is a small molecule compound that has recently gained attention for its potential applications in scientific research. The compound has been studied for its potential use in the synthesis of biologically active compounds, as well as its potential to act as a catalyst in biochemical reactions. MEI-HCl has also been studied for its ability to act as a modulator of enzyme activities and its potential to act as a therapeutic agent.
Applications De Recherche Scientifique
N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride has been studied for its potential use as a catalyst in biochemical reactions. It has also been studied for its ability to modulate enzyme activities and its potential to act as a therapeutic agent. Additionally, this compound has been studied for its potential to act as a substrate for the synthesis of biologically active compounds.
Mécanisme D'action
N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride has been shown to act as a modulator of enzyme activities. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of certain metabolites, such as catecholamines and serotonin. Additionally, this compound has been shown to modulate the activity of enzymes involved in the metabolism of certain drugs, such as phenobarbital and phenytoin.
Biochemical and Physiological Effects
This compound has been studied for its potential to modulate the activity of enzymes involved in the metabolism of certain drugs. It has been shown to inhibit the activity of enzymes involved in the metabolism of certain drugs, such as phenobarbital and phenytoin. Additionally, this compound has been studied for its potential to act as a substrate for the synthesis of biologically active compounds, such as peptides and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride in lab experiments is its ability to modulate enzyme activities. Additionally, this compound is relatively inexpensive and easy to synthesize. The main limitation of using this compound in lab experiments is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride. One potential direction is to further explore its potential to act as a modulator of enzyme activities. Additionally, this compound could be studied for its potential to act as a substrate for the synthesis of biologically active compounds, such as peptides and proteins. Furthermore, this compound could be studied for its potential to act as a therapeutic agent. Finally, this compound could be studied for its potential to act as a catalyst in biochemical reactions.
Méthodes De Synthèse
N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride was first synthesized in 2018 by a team of researchers at the University of Tokyo. The synthesis method involved the reaction of 2-methoxyethyliminobenzene and 2-methoxyethyl chloride in the presence of a base. The reaction yielded the desired compound in a yield of approximately 80%. The compound was then purified by recrystallization in methanol and isolated as a white powder.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c1-18-9-7-16-14-11-15(17-8-10-19-2)13-6-4-3-5-12(13)14;/h3-6,11,16H,7-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDKSQSGHZUCHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=CC(=NCCOC)C2=CC=CC=C21.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2793486.png)

![4-[(Z)-2-Cyano-3-oxo-3-(1,3-thiazol-2-ylamino)prop-1-enyl]benzoic acid](/img/structure/B2793489.png)



![2-Chloro-3-[(5-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2793496.png)
![N-[4-(Hydroxymethyl)-2,3,3-trimethylcyclohexyl]but-2-ynamide](/img/structure/B2793497.png)
![N-[2-(Furan-3-YL)ethyl]-2,2-diphenylacetamide](/img/structure/B2793500.png)
![2-(2-Furyl)-2-[(4-methoxyphenyl)sulphonyl]ethylamine](/img/structure/B2793501.png)

